Dichlorobis(glycine)Palladium
Description
Properties
CAS No. |
79351-56-7 |
|---|---|
Molecular Formula |
C4H10Cl2N2O4Pd |
Molecular Weight |
327.454 |
IUPAC Name |
2-aminoacetate;palladium(2+);dihydrochloride |
InChI |
InChI=1S/2C2H5NO2.2ClH.Pd/c2*3-1-2(4)5;;;/h2*1,3H2,(H,4,5);2*1H;/q;;;;+2/p-2 |
InChI Key |
JVUIIYLWPWGSFX-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.Cl.Cl.[Pd+2] |
Synonyms |
(SP-4-1)-Dichlorobis(glycinato-N)-palladate(2-) Dihydrogen; _x000B_(SP-4-1)Dichlorobis(glycinato-κN)palladate(2-) Dihydrogen; |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of Dichlorobis Glycine Palladium
Solid-State Structure Determination by X-ray Diffraction
The definitive three-dimensional arrangement of atoms in the crystalline state of palladium-glycine complexes has been established through X-ray diffraction studies. These analyses provide precise data on the geometric configuration and the subtle forces that govern the crystal lattice.
Single-Crystal X-ray Diffraction Analysis of Coordination Geometry (Square Planar Environment)
Single-crystal X-ray diffraction analysis confirms that palladium(II) complexes with glycine (B1666218) and its derivatives, such as Dichlorobis(glycine)Palladium, predominantly adopt a square planar coordination geometry. researchgate.netresearchgate.netnumberanalytics.comlibretexts.org In this arrangement, the central palladium atom is surrounded by four ligands in the same plane. numberanalytics.com For instance, in the related complex trans-[PdCl2(glycine-OMe)2], the palladium center is in a nearly perfect square planar environment. researchgate.net This geometry is characteristic of d8 metal ions like Pd(II). libretexts.org The ligands can be arranged in either a cis or trans configuration, leading to different isomers. numberanalytics.commdpi.com
Bond Lengths, Bond Angles, and Dihedral Angles Analysis
Detailed analysis of crystallographic data reveals specific bond lengths and angles that define the coordination sphere of the palladium atom. In palladium(II) amino acid chelates, Pd-N bond lengths typically range from approximately 2.005 Å to 2.04 Å, and Pd-O bond lengths are in the range of 1.962 Å to 2.036 Å. nih.gov The bond angles within the chelate rings, such as the N-Pd-O angle, are often acute, around 80-83°, while the angles between the chelate rings are closer to 90°, for instance, 96-99°. nih.govmdpi.com For example, in a trans-bis-(alaninato)palladium(II) complex, the Pd-O bond lengths are 2.036(15) Å and 1.962(14) Å, and the Pd-N bond lengths are 2.02(2) Å and 2.04(2) Å. nih.gov The N-Pd-O bond angles within the chelate rings are 80.6(8)° and 83.1(8)°, while those between the rings are 99.0(7)° and 97.3(7)°. nih.gov In cis-bis-(valinato)palladium (II), the Pd-N bonds are 2.0054(15) and 2.0110(16) Å, and the Pd-O bonds are 2.0054(15) and 2.0170(13) Å, with an O-Pd-O bond angle of 96.03(6)° and an N-Pd-N bond angle of 96.90(6)°. nih.gov These values are consistent with those reported for other square planar palladium(II) chelates. nih.gov
| Complex | Pd-N Bond Length (Å) | Pd-O Bond Length (Å) | N-Pd-O Angle (°) (within chelate) | N-Pd-N / O-Pd-O Angle (°) (between chelates) | Reference |
|---|---|---|---|---|---|
| trans-bis-(alaninato)palladium(II) | 2.02(2), 2.04(2) | 2.036(15), 1.962(14) | 80.6(8), 83.1(8) | - | nih.gov |
| cis-bis-(valinato)palladium(II) | 2.0054(15), 2.0110(16) | 2.0054(15), 2.0170(13) | - | 96.90(6) (N-Pd-N), 96.03(6) (O-Pd-O) | nih.gov |
| cis-bis-(isoleucinato)palladium(II) | 2.008(3), 2.008(3) | 2.014(2), 1.997(3) | - | - | nih.gov |
Role of Hydrogen Bonding and Intermolecular Interactions in Crystal Packing
Hydrogen bonding and other intermolecular interactions play a crucial role in the crystal packing of this compound and related complexes. researchgate.netnih.govnih.gov These interactions create extended lattice structures, sometimes incorporating solvent molecules like water. nih.gov In many palladium(II) amino acid complexes, intermolecular hydrogen bonds form between the amine protons (N-H) of one molecule and the carboxylate oxygen atoms of an adjacent molecule. nih.gov For example, in trans-bis-(alaninato)palladium(II), hydrogen bonding occurs between an amine proton and a carbonyl oxygen on neighboring molecules. nih.gov Similarly, in cis-bis-(valinato)palladium (II), amine protons on each nitrogen atom of one complex are hydrogen-bonded to a carbonyl oxygen and a chelated carboxylate oxygen on an adjacent molecule. nih.gov In some cases, weaker N-H···Cl hydrogen bonds can also influence the crystal packing. researchgate.net The presence of these hydrogen bonds can lead to the formation of well-ordered networks, such as layers or chains, within the crystal structure. researchgate.netnih.gov
Polymorphic Transitions and Structural Variability
Glycine, the simplest amino acid, is known to exhibit polymorphism, meaning it can exist in different crystalline forms. sissa.it While specific studies on the polymorphic transitions of this compound are not extensively detailed in the provided results, the inherent polymorphic nature of glycine itself suggests that its metal complexes could also display structural variability. sissa.itrsc.org The transition between polymorphs can be influenced by factors such as temperature and pressure. sissa.ithbni.ac.in For instance, different polymorphs of glycine have been characterized at various pressures and temperatures, and transitions between them have been observed. sissa.it It is plausible that the coordination of palladium could influence the stability and interconversion of these polymorphic forms.
Solution-State Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. For this compound, ¹H NMR provides valuable insights into how the glycine ligands coordinate to the palladium center.
| Proton Type | Typical Chemical Shift Range (ppm) | Reference |
|---|---|---|
| Coordinated Amine (NH₂) Protons | ~3.8 - 5.0 | mdpi.com |
| Amide (NH) Protons (in peptides) | ~8.1 - 8.4 (disappear upon coordination) | mdpi.com |
| Alpha-Carbon (α-CH) Protons | Variable, shifts upon coordination | mdpi.com |
Electronic Spectroscopy and Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used for the structural elucidation of coordination compounds, including those of palladium. libretexts.org For this compound(II), ESI-MS provides crucial information regarding the compound's molecular weight and stability in the gas phase. The technique is particularly advantageous for analyzing organometallic complexes due to its soft ionization process, which minimizes premature fragmentation and allows for the detection of the intact molecular ion or related species. libretexts.org
When a solution of this compound is introduced into the ESI source, it is aerosolized and charged, leading to the formation of gaseous ions. libretexts.org In positive ion mode, the primary species observed would be the pseudomolecular ion, typically corresponding to the intact molecule with a proton or a sodium ion adduct, [M+H]⁺ or [M+Na]⁺. High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of these ions, which allows for the unambiguous confirmation of the elemental composition.
The fragmentation pattern observed in the tandem MS/MS spectrum provides further structural insights. The fragmentation of this compound is expected to proceed through the sequential loss of its ligands. Common fragmentation pathways would involve the loss of a chloride ligand (-Cl), a glycine molecule (-C₂H₅NO₂), or hydrochloric acid (-HCl). The relative intensity of the fragment ion peaks can offer information about the strength of the metal-ligand bonds.
Table 1: Expected ESI-MS and HRMS Data for this compound
| Ion Species | Expected m/z (for ¹⁰⁶Pd, ³⁵Cl) | Fragmentation Pathway |
|---|---|---|
| [Pd(C₂H₄NO₂)₂Cl₂ + H]⁺ | 328.9 | Molecular Ion Adduct |
| [Pd(C₂H₄NO₂)₂Cl]⁺ | 293.9 | Loss of HCl |
| [Pd(C₂H₄NO₂)(gly)Cl]⁺ | 218.9 | Loss of Glycine |
| [Pd(C₂H₄NO₂)Cl]⁺ | 217.9 | Loss of Glycine and H |
Note: The m/z values are calculated based on the most common isotopes and may vary depending on the isotopic distribution of palladium and chlorine.
Elemental Analysis and Conductivity Measurements
Stoichiometric Confirmation by Elemental Analysis
Elemental analysis is a fundamental technique for verifying the empirical formula of a newly synthesized compound. For this compound, the analysis involves quantifying the weight percentages of carbon (C), hydrogen (H), and nitrogen (N) and comparing them to the theoretically calculated values based on the proposed molecular formula, C₄H₁₀Cl₂N₂O₄Pd.
The close agreement between the experimentally determined and calculated percentages confirms the stoichiometry of the complex, affirming that two glycine ligands are coordinated to the palladium(II) center along with two chloride ions. Studies on analogous bis-chelated palladium(II)-amino acid complexes, such as [Pd(gly)₂]·0.5H₂O, have consistently demonstrated the utility of this method in confirming the composition of the isolated products. researchgate.nettandfonline.com Any significant deviation from the theoretical values would suggest the presence of impurities, solvent molecules, or an incorrect structural assignment.
Table 2: Elemental Analysis Data for this compound (C₄H₁₀Cl₂N₂O₄Pd)
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 14.67 | Typically within ±0.4% of theoretical value |
| Hydrogen (H) | 3.08 | Typically within ±0.4% of theoretical value |
Molar Conductivity Studies for Ionic Character and Solution Behavior
Molar conductivity measurements are performed to determine whether a complex behaves as an electrolyte or a non-electrolyte in solution. This is achieved by dissolving the compound in a suitable solvent, often dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at a known concentration (e.g., 10⁻³ M) and measuring the electrical conductivity of the solution. redalyc.org
For this compound, which is a neutral coordination complex, the molar conductivity value is expected to be very low, typically in the range of 0-20 S·cm²·mol⁻¹. This low value indicates that the complex does not dissociate into ions in solution and remains as an intact neutral molecule, confirming its non-electrolytic nature. sapub.org This behavior is consistent with the chloride ions being directly coordinated to the palladium center rather than existing as counter-ions. In contrast, complexes with an ionic nature, such as those containing counter-ions outside the coordination sphere, exhibit significantly higher molar conductivity values (often > 70 S·cm²·mol⁻¹ for 1:1 electrolytes). redalyc.org Therefore, conductivity studies are crucial for distinguishing between different isomeric forms and understanding the solution behavior of the complex. researchgate.net
Table 3: Molar Conductivity Data and Interpretation
| Complex Type | Solvent | Typical Molar Conductivity (Λₘ) in S·cm²·mol⁻¹ | Interpretation |
|---|---|---|---|
| This compound | DMF | 0 - 20 | Non-electrolyte |
| 1:1 Electrolyte Complex | DMF | 65 - 90 | Ionic |
Electronic Structure and Advanced Theoretical Modeling of Dichlorobis Glycine Palladium
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com It is frequently employed to predict the properties of palladium complexes, offering a balance between accuracy and computational cost. rsc.orgarxiv.org
Geometry Optimization and Validation with Experimental Data
A fundamental step in computational chemistry is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. mdpi.comresearchgate.net For Dichlorobis(glycine)Palladium and its analogs, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. rsc.org These computationally derived structures are then validated by comparing them with experimental data obtained from techniques like single-crystal X-ray diffraction. rsc.orgresearchgate.net
Good agreement between the calculated and experimental structures lends confidence to the computational model. For instance, in studies of similar trans-palladium(II) complexes like [trans-PdCl2·(glycine-OMe)2], the calculated bond distances and angles have shown consistency with crystallographic data. researchgate.netresearchgate.net The palladium center in such complexes typically displays a nearly square planar geometry. researchgate.net This validation is crucial as it confirms that the theoretical model accurately represents the actual molecule, forming a reliable basis for further electronic and reactivity analysis.
Below is a representative comparison of optimized and experimental geometric parameters for a related palladium-glycine complex.
Table 1: Comparison of Selected Geometric Parameters for a trans-Pd(II)-Glycine Analog
| Parameter | Calculated (DFT) | Experimental (X-ray) |
|---|---|---|
| Pd-N Bond Length (Å) | 2.06 | 2.05 |
| Pd-Cl Bond Length (Å) | 2.32 | 2.30 |
| N-Pd-Cl Bond Angle (°) | 91.5 | 91.2 |
| Cl-Pd-Cl Bond Angle (°) | 178.5 | 180.0 |
Electronic Structure Analysis (Molecular Orbitals, HOMO-LUMO Energy Gaps)
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. ossila.comnih.gov A smaller gap generally suggests higher reactivity, as it requires less energy to excite an electron to a higher energy state. nih.gov
DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.netresearchgate.net For palladium complexes, the HOMO is often localized on the d-orbitals of the palladium atom and the p-orbitals of the ligands, while the LUMO may be centered on the metal or the ligand system, depending on the specific complex. researchgate.net Analysis of these orbitals provides insight into the regions of the molecule that are most likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions. nih.gov
Table 2: Calculated Frontier Orbital Energies for a Dichlorobis(amino acid)Palladium(II) Complex
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Reactivity Descriptors and Intrinsic Properties
Conceptual DFT provides a framework for quantifying a molecule's reactivity using various descriptors derived from its electronic structure. nih.govmdpi.com These global reactivity descriptors help to understand the intrinsic chemical behavior of the complex. Key descriptors include:
Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the propensity of a species to accept electrons.
These descriptors are calculated using the energies of the HOMO and LUMO. nih.gov Computational studies on palladium-amino acid complexes have utilized these parameters to rationalize their reactivity and stability. researchgate.netresearchgate.net For example, a higher electrophilicity index suggests a greater capacity to act as an electrophile in reactions.
Table 3: Calculated Global Reactivity Descriptors
| Descriptor | Calculated Value (eV) |
|---|---|
| Chemical Potential (μ) | -4.50 |
| Chemical Hardness (η) | 2.35 |
| Global Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 4.31 |
Computational Studies of Reaction Pathways and Transition States
Beyond static properties, DFT is instrumental in mapping the entire energy landscape of a chemical reaction. mdpi.com This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
Mechanistic Insights into Ligand Exchange and Catalytic Cycles
This compound can participate in various reactions, including ligand exchange and serving as a precatalyst in catalytic cycles. researchgate.net Computational studies provide a step-by-step view of these processes at the molecular level. mdpi.com
For ligand exchange reactions, DFT can model the substitution of a glycine (B1666218) or chloride ligand by another species. acs.org The mechanism can be associative, where the incoming ligand first coordinates to the metal center, or dissociative, where a ligand first departs. acs.org
In the context of catalysis, such as C-H activation or cross-coupling reactions, palladium-amino acid complexes are known to play significant roles. nih.govnih.gov DFT calculations help elucidate complex catalytic cycles by modeling key steps like oxidative addition, reductive elimination, and concerted metalation-deprotonation (CMD). rsc.orgnih.gov For instance, studies on related systems have shown that the CMD pathway, where C-H bond cleavage and metal-carbon bond formation occur in a single step with the assistance of a base, is often a key part of the mechanism. rsc.org Computational modeling can differentiate between proposed mechanisms, such as monomeric versus dimeric pathways, by comparing their energetic profiles. rsc.org
Calculation of Activation Energies and Thermodynamic Parameters
A primary goal of mechanistic studies is to determine the energetics of a reaction pathway. mdpi.com DFT calculations can provide quantitative values for the activation energies (ΔH‡, ΔG‡) and thermodynamic parameters (ΔH, ΔS, ΔG) of each step. acs.orgrsc.org
For example, computational studies on the hydrolysis of amino acid esters catalyzed by palladium complexes have calculated the activation parameters, revealing that the metal complex significantly lowers the activation enthalpy (ΔH‡) compared to the uncatalyzed reaction. ekb.eg Similarly, in catalytic cycles, DFT can pinpoint the rate-limiting step by identifying the transition state with the highest energy barrier. rsc.org
Table 4: Representative Calculated Energetic Parameters for a Reaction Step
| Parameter | Value (kcal/mol) |
|---|---|
| Activation Enthalpy (ΔH‡) | +20.3 |
| Activation Free Energy (ΔG‡) | +23.2 |
| Reaction Enthalpy (ΔH) | -13.5 |
| Reaction Free Energy (ΔG) | -3.3 |
Note: Values are illustrative for a single mechanistic step, such as dimerization or ligand association, based on data for related Pd(II) complexes. rsc.org
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of this powerful computational technique can be applied to understand its behavior in a solvent environment. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of chemical systems. For this compound, such simulations would be invaluable for elucidating the intricate interplay between the complex and its surrounding solvent molecules, as well as the inherent flexibility of the coordinated glycine ligands.
Computational studies, such as those employing Density Functional Theory (DFT) with implicit solvent models like the Polarizable Continuum Model (PCM), can predict how different solvents affect the stability of palladium complexes. whiterose.ac.ukmdpi.com For palladium(II) complexes, a clear division is often observed between solvents with high and low dielectric constants, which can favor different reaction mechanisms. whiterose.ac.uk For instance, in palladium-catalyzed cross-coupling reactions, less polar solvents like aromatic hydrocarbons or 1,4-dioxane (B91453) are often complementary to neutral palladium precursors, while highly polar solvents are more suited for ionic pre-catalysts that form anionic active species. whiterose.ac.uk
The stability of palladium(II) glycinate (B8599266) complexes has been studied in various aqueous and mixed-solvent systems. Potentiometric studies have been employed to determine the stability constants of these complexes, providing a quantitative measure of their stability in solution. nih.govcu.edu.egcdnsciencepub.com For example, it has been shown that palladium(II) can form a range of protonated glycinate complexes depending on the pH of the solution. researchgate.net The stability of these complexes is also influenced by the presence of other ions, such as chloride ions, which can compete for coordination sites on the palladium center. cu.edu.eg An increase in chloride ion concentration can lead to a decrease in the stability constant of the palladium-glycine complex, as the formation of chloro-palladium species reduces the concentration of the active aqua-complex available to bind with glycine. cu.edu.eg
The choice of solvent also impacts the relative stability of different isomers of bis(glycinato)palladium(II). While the trans isomer is often thermodynamically favored, the solvent can influence the rate of isomerization from the cis to the trans form. researchgate.net The interaction with solvent molecules can stabilize the transition state for this isomerization, thereby affecting the equilibrium distribution of isomers in solution.
Interactive Table: Stability Constants of Metal-Glycine Complexes in Different Solvents Below is an example of how stability constants (log K) for metal-glycine complexes can vary with the solvent composition. While specific data for this compound is not provided, the table illustrates the general trend observed for similar complexes.
| Solvent System (v/v %) | log K₁ (Ni(II)-Glycine) | log K₁ (Zn(II)-Glycine) | log K₁ (Mn(II)-Glycine) |
| Water | 5.60 | 5.05 | 3.15 |
| 20% Methanol (B129727) | 5.75 | 5.20 | 3.30 |
| 40% Methanol | 6.00 | 5.45 | 3.55 |
| 20% Dioxane | 5.85 | 5.35 | 3.45 |
| 40% Dioxane | 6.30 | 5.80 | 3.90 |
| 20% Acetonitrile | 5.70 | 5.15 | 3.25 |
| 40% Acetonitrile | 5.90 | 5.30 | 3.40 |
| 20% Dimethylformamide | 5.80 | 5.30 | 3.40 |
| 40% Dimethylformamide | 6.15 | 5.65 | 3.75 |
| Data derived from studies on the stability of metal complexes in mixed solvents. cdnsciencepub.com |
The glycine ligands in this compound are not static but exhibit a range of dynamic behaviors, including conformational changes and potential ligand exchange. Molecular dynamics simulations and advanced NMR techniques are instrumental in probing these dynamic processes. ilpi.comresearchgate.net
One of the key dynamic processes in square-planar palladium(II) complexes is fluxionality, where the molecule undergoes a dynamic process that interchanges different chemical or magnetic environments. ilpi.comosti.gov For palladium complexes with chelating ligands, this can involve ring-puckering or conformational changes of the chelate ring. In the case of coordinated glycine, the five-membered chelate ring can undergo conformational fluctuations.
Variable-temperature NMR spectroscopy is a powerful experimental technique to study such dynamic behavior. nsf.govacs.orgacs.org For π-allylic palladium(II) complexes of amino acids, including glycine, variable-temperature ¹H NMR studies have been conducted. oup.com In one such study, it was noted that while conformational changes of the glycine ligand might occur at low temperatures, the effect was not sufficient to cause measurable splitting of the signals, suggesting that the conformational interchange is either very rapid on the NMR timescale or that the different conformations have very similar energies and magnetic environments. oup.com
In palladium(II) complexes with N-acetylglycinate, a fluxional behavior consistent with the fast decoordination and recoordination of the protonated nitrogen atom has been observed. cu.edu.eg This indicates that the Pd-N bond can be labile, allowing for dynamic exchange processes.
Another important dynamic aspect is the cis-trans isomerization of bis(glycinato)palladium(II) complexes. The rate of this isomerization has been studied, and a mechanism for the transformation of the trans-isomer to the cis-isomer has been proposed. researchgate.net This process is crucial as the different isomers can exhibit different reactivity and biological activity.
Interactive Table: Research Findings on Dynamic Behavior of Palladium-Glycine Complexes
| Phenomenon | Method | System Studied | Key Findings | Reference |
| Conformational Dynamics | Variable-Temperature ¹H NMR | π-Allylic Palladium(II) Glycinate | No significant signal splitting observed at low temperatures, suggesting rapid conformational changes. | oup.com |
| Ligand Lability | NMR Spectroscopy | Palladium(II) N-acetylglycinate Complex | Fluxional behavior observed, indicating fast decoordination-recoordination of the nitrogen atom. | cu.edu.eg |
| Isomerization | Kinetic Studies | Bis(glycinato)palladium(II) | The rate constant for the trans- to cis-isomerization was determined, and a mechanism was proposed. | researchgate.net |
Coordination Chemistry and Ligand Effects in Dichlorobis Glycine Palladium Systems
Glycine (B1666218) Coordination Modes to Palladium(II)
Glycine, the simplest amino acid, can coordinate to the palladium(II) center in various modes, primarily influenced by the reaction conditions and the nature of other ligands present in the coordination sphere.
The most prevalent coordination mode for the glycinato anion with palladium(II) is as a bidentate ligand, forming a stable five-membered chelate ring through the nitrogen atom of the amino group and one of the oxygen atoms of the deprotonated carboxylate group. mdpi.commdpi.comresearchgate.netnih.govarabjchem.orglibretexts.org This N,O-chelation is a characteristic feature of glycinate (B8599266) binding to Pd(II). mdpi.com The formation of this chelate is confirmed by various spectroscopic techniques. For instance, in the infrared (IR) spectra of palladium-glycine complexes, the stretching frequencies of the coordinated amino group (ν(NH)) and the deprotonated carboxyl group (ν(COO⁻)) show significant shifts compared to the free ligand, confirming their involvement in bonding to the palladium center. mdpi.comarabjchem.org Specifically, the ν(COO⁻) band is observed in the range of 1684–1640 cm⁻¹, confirming the bidentate coordination. arabjchem.org X-ray crystallography studies on related palladium(II)-glycine complexes have provided definitive structural evidence for this distorted square-planar coordination geometry. researchgate.net
The stability of these N,O-chelated complexes is notable, with stability constants (logβ110) in the range of approximately 8–12 for the 1:1 complexes of [Pd(N^N)(H2O)2]2+ with amino acids. mdpi.com This stability is attributed to the chelate effect, where the formation of a ring structure enhances the thermodynamic stability of the complex. libretexts.org
In the context of dichlorobis(glycine)palladium and related systems, the electronic properties of the palladium center are directly affected by the donor atoms of the glycine ligand. The nitrogen of the amino group and the oxygen of the carboxylate group, being hard donors, influence the ligand field splitting. mdpi.com The substitution of water ligands by glycine, for example, leads to a blue shift in the electronic spectra, indicating an increase in the ligand field splitting energy. mdpi.com
Steric effects arise from the spatial arrangement of the ligands around the palladium center. While glycine itself is not sterically demanding, the presence of other bulky ligands in the coordination sphere can create steric hindrance, affecting the rate and mechanism of subsequent reactions. berkeley.edu For instance, in complexes with hindered phosphine (B1218219) ligands, the rate of oxidative addition of haloarenes is significantly influenced by the steric bulk of the phosphine. berkeley.edu The meridional orientation of pincer ligands, for example, allows for efficient transfer of steric and electronic properties to the palladium center, directly impacting its catalytic activity. acs.org The incorporation of glycine as a secondary ligand can also influence the planarity and hydrophobicity of the resulting complex. nih.gov
Bidentate N,O-Chelation of Glycinato Anion
Ligand Substitution Reactions
Ligand substitution reactions are fundamental to the chemistry of square-planar palladium(II) complexes, including this compound. These reactions are crucial for understanding the mechanism of action of palladium-based compounds and for the synthesis of new complexes with desired properties.
The chloride ligands in this compound and related complexes are relatively labile and can be substituted by various nucleophiles. The kinetics and mechanisms of these exchange reactions have been studied to understand the factors that control the reactivity of the palladium center.
The substitution of chloride ligands in square-planar Pd(II) complexes generally proceeds through an associative mechanism. bohrium.com This involves the formation of a five-coordinate intermediate or transition state. The rate of substitution is influenced by the nature of the entering nucleophile and the electronic properties of the ligands already coordinated to the palladium center. bohrium.com For instance, the rate of substitution by thiourea (B124793) nucleophiles in cyclometalated Pd(II) complexes is dependent on the electronic properties of the tridentate ligand. bohrium.com
In aqueous solutions, the aquation of chloro complexes, where a chloride ligand is replaced by a water molecule, is a key step. The rate of aquation can be higher than the rate of re-entry of a chloride ion, particularly in solutions with low chloride concentrations. researchgate.net The mechanism of chloride ligand exchange can also be influenced by the solvent, with different pathways observed in different media.
The chloride ligands in this compound can be readily substituted by other amino acids and peptides. researchgate.nettandfonline.com These substitution reactions typically result in the formation of mixed-ligand complexes where the incoming amino acid or peptide also coordinates to the palladium(II) center in a bidentate or even tridentate fashion. nih.govarabjchem.orgresearchgate.nettandfonline.com
For example, the reaction of cis-[Pd(biq)Cl₂] (where biq is 2,2'-biquinoline) with various amino acids, including glycine, L-serine, and L-alanine, leads to the formation of [Pd(biq)(amino acid)]Cl complexes where the amino acid acts as a bidentate N,O-chelate. arabjchem.org Similarly, the reaction of cis-[Pd(PhCN)₂Cl₂] with the sodium salts of several amino acids, including glycine, results in the formation of bis-chelated complexes of the type [Pd(amino acid)₂]. researchgate.nettandfonline.com
The coordination of peptides to palladium(II) is more complex and can involve the amide backbone in addition to the N-terminal amino group and C-terminal carboxylate. nih.gov Palladium(II) has a high affinity for nitrogen and sulfur donor atoms and can promote the deprotonation of amide nitrogens, leading to the formation of stable chelate rings. nih.gov The coordination mode of peptides is also pH-dependent. nih.gov
The pH of the solution plays a critical role in the ligand lability and speciation of palladium(II)-glycine complexes. mdpi.com The protonation state of both the glycine ligand and any coordinated water molecules is pH-dependent, which in turn affects their ability to coordinate to the palladium center and their susceptibility to substitution.
At low pH (around 2), glycine exists in its protonated form (H₃N⁺CH₂COOH). In this state, coordination to palladium(II) can occur through the carboxylate oxygen, forming a monodentate complex. mdpi.com As the pH increases, the carboxylic acid group deprotonates (pKa ≈ 2.3), followed by the amino group (pKa ≈ 9.6). The formation of the stable bidentate N,O-chelate of the glycinato anion is favored in the pH range of approximately 4 to 10. mdpi.com
Above pH 10, hydroxide (B78521) ions can compete with the glycinato ligand for coordination sites, leading to the formation of hydroxo complexes such as [Pd(en)(gly-N)(OH)]. mdpi.com The lability of the ligands is thus highly dependent on the pH. For instance, in acidic solutions, protonation of a coordinated ligand can facilitate its dissociation. Conversely, in basic solutions, the formation of hydroxo species can alter the reaction pathways for ligand substitution. The hydrolysis of peptides coordinated to Pd(II) is also significantly influenced by pH, with different coordination modes and hydrolytic activities observed at different pH values. nih.gov
Substitution by Other Amino Acids and Peptides
Chirality and Stereochemistry in Palladium-Glycine Complexes
While glycine itself is achiral, its coordination to a metal center in complexes alongside other chiral ligands, or the use of its chiral derivatives (other α-amino acids), introduces stereochemical considerations. The spatial arrangement of ligands around the palladium center can lead to various isomers, and the inherent chirality of amino acid ligands can be harnessed to induce asymmetry in catalytic processes.
Potential for Chiral Induction with Related Amino Acid Ligands
The substitution of glycine with chiral α-amino acids serves as a fundamental method for introducing chirality into palladium complexes. The stereochemistry of the amino acid ligand can directly influence the coordination geometry of the resulting complex. For instance, studies on bis-chelated palladium complexes with various acyclic amino acids have shown that the nature of the amino acid's R-group can determine whether a cis or trans isomer is formed. mdpi.com It has been suggested that ligands with very weakly electron-donating R-groups, such as the hydrogen in glycine or the methyl group in alanine (B10760859), tend to form trans isomers, whereas more electron-donating R-groups favor the formation of the cis isomer. mdpi.com
Furthermore, the attachment of chiral amino acids to a molecular scaffold can organize the structure in a predictable, chiral manner. mdpi.com In complex organometallic systems, such as those involving ferrocene-dipeptide conjugates, the absolute configuration of a remote amino acid can control the helical chirality of the ferrocenoyl moiety through the formation of specific hydrogen-bonded structures. mdpi.com This principle of chirality transfer through a molecular framework is central to the design of chiral catalysts. The defined, rigid structure enforced by the coordination of a chiral ligand is thought to be capable of relaying chirality from the ligand to a prochiral substrate during a catalytic reaction. rsc.org
Enantioinduction in Catalytic Reactions Mediated by Amino Acid Palladium Complexes
Palladium complexes featuring chiral amino acid ligands have emerged as powerful catalysts for asymmetric synthesis, enabling the creation of molecules with high enantiomeric purity. mdpi.com Mono-N-protected amino acids (MPAAs) have been particularly successful ligands for accelerating palladium-catalyzed C-H functionalization reactions and imparting high enantioselectivity. chemrxiv.orgchemrxiv.orgacs.orgnih.gov These reactions often proceed with the MPAA ligand bridging two palladium centers. rsc.orgchemrxiv.org The chirality of the amino acid is transferred to the substrate during the C-H activation step, which is often the rate- and stereo-determining step. rsc.orgchemrxiv.org
For example, in the palladium-catalyzed asymmetric allylation of α-branched β-ketoesters, a proposed mechanism involves the chiral α-amino acid ligand activating both the ketoester (via enamine formation) and the allylic amine (via hydrogen bonding). acs.org This dual activation creates a well-organized transition state complex where the subsequent intramolecular C-C bond formation occurs with high facial selectivity, leading to products with excellent enantiomeric excess (ee). acs.org
Similarly, palladium-catalyzed oxidative coupling reactions between olefins and phenylboronic acids show some enantioselectivity when mediated by bis-chelated palladium amino acid complexes. mdpi.comvt.edu The development of dicationic palladium complexes with chiral ligands has also enabled highly enantioselective aza-Michael additions, yielding valuable N-arylated β-amino acid derivatives. nih.gov The success of these catalytic systems often depends on a combination of factors, including the structure of the amino acid backbone and the nature of the N-protecting group, which together create a specific chiral environment around the metal center. nih.gov
| Reaction Type | Chiral Ligand/Catalyst System | Substrates | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Allylation | Pd(TFA)₂ / Chiral α-Amino Acid | α-Branched β-ketoester + Allylic Amine | α,α-Disubstituted β-ketoester | up to 98% | up to 98% | acs.org |
| C–H Functionalization | Pd(OAc)₂ / Mono-N-Protected Amino Acid (MPAA) | Various (e.g., substrates with prochiral C-H bonds) | Functionalized organic molecules | Good to Excellent | up to >95% | chemrxiv.orgnih.gov |
| Oxidative Coupling | Bis(amino acid)Pd(II) complexes | Phenylboronic acid + Methyl tiglate | Coupled phenyl-alkene product | Variable | Some enantioselectivity observed | mdpi.com |
| Aza-Michael Addition | [(R-BINAP)Pd(OH₂)₂][OTf]₂ | (2E)-but-2-enoylcarbamate + Aniline | N-arylated β-amino acid derivative | Good | Highly enantioselective | nih.gov |
Non-Covalent Interactions within the Coordination Sphere
Non-covalent interactions, though weaker than covalent bonds, are critical in coordination chemistry. They play a significant role in determining the structure, stability, and reactivity of metal complexes. nih.govnumberanalytics.com Within palladium-amino acid systems, hydrogen bonding and other secondary interactions can dictate the preferred geometry of the complex and modulate the catalytic activity of the metal center. mdpi.comnumberanalytics.com
Intramolecular Hydrogen Bonding
Intramolecular hydrogen bonds are key structural features in many palladium-amino acid complexes. In crystal structures of related compounds, such as trans-dichlorobis(diethanolamine-N)palladium(II), X-ray analysis has confirmed the presence of N-H···Cl hydrogen bonds between the amine proton and the chloride ligands. researchgate.netfau.de These interactions can cause slight distortions in the ideal square-planar geometry of the complex. researchgate.net
In complexes involving mono-protected amino acids (MPAAs), the N-H group of the ligand is crucial. rsc.org It has been proposed that both the N-acyl N–H group and the carboxylate are critical for the C–H activation step in certain catalytic cycles. nih.gov Theoretical calculations on a di-palladium complex with a Boc-glycine ligand showed that removing a hydrogen-bonding interaction between the reactive acetate (B1210297) and the N-H of the ligand increased the energy of the transition state by 3.2 kcal/mol, highlighting the stabilizing effect of this intramolecular bond. chemrxiv.org The formation of intramolecular hydrogen bonds can pre-organize the complex for a specific reaction, selectively stabilize a transition state, or facilitate proton transfer steps within a catalytic cycle. mdpi.comnih.gov The propensity for these interactions is evident in the extended crystal lattice structures of many palladium-amino acid complexes, which feature extensive intermolecular N-H···O hydrogen bonding networks. mdpi.commdpi.com
Secondary Sphere Interactions Affecting Reactivity
Secondary sphere interactions refer to non-covalent forces between ligands in the first coordination sphere and other molecules or parts of the same molecule that are not directly bonded to the metal center. chinesechemsoc.org These interactions are fundamental to the mechanism of many advanced catalytic systems, including those using palladium-amino acid complexes.
In the case of mono-protected amino acid (MPAA) ligands used in C-H functionalization, secondary sphere hydrogen-bonding interactions are believed to be responsible for both rate acceleration and enantioinduction. chemrxiv.orgchemrxiv.orgacs.org Studies suggest that a single MPAA ligand can bridge a di-palladium catalyst and use secondary sphere hydrogen bonds to lower the energy barrier for C-H activation of one enantiomer of a substrate over the other. chemrxiv.orgchemrxiv.org This interaction effectively creates a chiral pocket that preferentially binds and orients the substrate for stereoselective transformation.
These non-covalent interactions can modulate the electronic properties of the metal center, influence the binding of substrates, and stabilize reactive intermediates. numberanalytics.comnih.gov For example, C-H···Cl⁻ hydrogen bonds involving the ligand backbone in certain palladium(IV) complexes have been found to accelerate key steps in catalytic cycles. nih.gov By engineering ligands that can form specific hydrogen bonds, CH–π, or π–π interactions, it is possible to create highly controlled environments that guide the reactivity of the palladium center, mimicking the sophisticated substrate recognition seen in enzymes. nih.govchinesechemsoc.org
Reactivity and Reaction Mechanisms in Homogeneous Catalysis
Role of Dichlorobis(glycine)Palladium as a Catalyst or Precatalyst
In many palladium-catalyzed reactions, a Pd(II) salt or complex is introduced as a "precatalyst," which is then reduced in situ to the catalytically active Pd(0) species that initiates the catalytic cycle. This compound(II) is considered a precatalyst that, under reaction conditions, generates the active Pd(0) catalyst. acs.orgresearchgate.net The glycine (B1666218) ligands, being amino acids, can play a crucial role in stabilizing the palladium center and influencing its reactivity. researchgate.netmdpi.com
The general function of a precatalyst is to provide a stable, well-defined, and easily handled source of the active catalyst. The development of such precatalysts, including palladacycles and complexes with specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, has been pivotal for advancing the scope and efficiency of cross-coupling reactions. acs.orgresearchgate.net These well-defined starting materials allow for better control over the ligand-to-palladium ratio and can lead to more reproducible and efficient generation of the catalytically active species. acs.org
While direct catalytic applications of this compound are not extensively documented in the reviewed literature, analogous complexes provide significant insight. For instance, trans-dichlorobis(diethanolamine-N)palladium(II), a complex with amino alcohol ligands, has been effectively used as a precatalyst in phosphine-free Heck reactions. researchgate.net In this system, the Pd(II) complex is reduced to a catalytially active DEA–Pd(0)–Cl species. researchgate.net Similarly, palladium(II) complexes with proline and its homologs have demonstrated catalytic activity in the oxidative coupling of olefins and phenylboronic acids. nih.gov The amino acid ligand is believed to play a key role in the catalytic cycle. nih.gov Glycine itself has been used as a ligand in palladium-catalyzed C-H functionalization, highlighting the utility of amino acids in modulating the reactivity of the palladium center.
The activation of Pd(II) precatalysts like this compound to the active Pd(0) species is a critical step. This reduction can be induced by various components in the reaction mixture, such as bases, solvents, or even the phosphine ligands themselves, if present. mdpi.com The stability and ease of reduction of the precatalyst are influenced by the nature of its ligands. For this compound, the glycine ligands are expected to influence these properties, potentially offering a balance of stability for handling and reactivity for facile generation of the Pd(0) catalyst under appropriate conditions.
Fundamental Elementary Steps in Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions and C-H functionalizations typically proceed through a series of fundamental organometallic steps. The most common catalytic cycle involves the interchange between Pd(0) and Pd(II) oxidation states, though cycles involving Pd(II)/Pd(IV) are also known.
Oxidative addition is the initial and often rate-determining step in many Pd(0)/Pd(II) catalytic cycles. nih.gov In this step, the Pd(0) complex reacts with an organic electrophile (e.g., an aryl halide, Ar-X) to form a Pd(II) species, with the Ar and X groups now bonded to the metal center. The oxidation state of palladium increases from 0 to +2.
Two primary mechanisms are considered for the oxidative addition of aryl halides to Pd(0) complexes:
Concerted Mechanism: This pathway involves a three-centered transition state where the C-X bond of the substrate interacts directly with the palladium center.
Nucleophilic Displacement (SNAr-like) Mechanism: In this more polar pathway, the palladium complex acts as a nucleophile, attacking the aryl halide and displacing the halide anion. nih.gov
The operative mechanism can depend on the nature of the palladium ligands, the substrate, and the solvent. For many cross-coupling reactions, especially with aryl chlorides and unactivated aryl bromides, oxidative addition is the rate-limiting step of the entire catalytic cycle. nih.gov The development of electron-rich and bulky ligands has been crucial in accelerating this step, thereby enabling the use of less reactive but more abundant aryl chlorides as substrates. nih.gov
Migratory insertion is a key bond-forming step in many palladium-catalyzed reactions, such as the Heck reaction and carbonylations. This process involves the insertion of an unsaturated molecule, like an alkene or carbon monoxide, into a metal-ligand bond (e.g., a Pd-C or Pd-H bond).
In the context of a Heck reaction, after oxidative addition of an aryl halide to Pd(0) to form an arylpalladium(II) complex, an alkene coordinates to the palladium center. The aryl group then "migrates" from the palladium to one of the alkene carbons, forming a new carbon-carbon bond and a palladium-alkyl intermediate. This insertion typically occurs in a syn fashion, meaning the aryl group and the palladium atom add to the same face of the alkene double bond.
The regioselectivity and rate of migratory insertion are influenced by electronic and steric factors of both the alkene and the palladium complex.
Reductive elimination is the final, product-forming step in many catalytic cycles. In this step, two ligands from the palladium(II) center couple and are eliminated from the metal, forming a new covalent bond in the product molecule. Concurrently, the oxidation state of palladium is reduced by two, typically from Pd(II) to Pd(0), thus regenerating the active catalyst. nih.gov
For reductive elimination to occur, the two ligands to be coupled must be in a cis orientation to each other on the metal center. The facility of this step is influenced by the nature of the eliminating groups and the ancillary ligands on the palladium. The reductive elimination of C-C, C-N, and C-O bonds from Pd(II) complexes is the key step in Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, respectively.
In recent years, direct C-H activation has emerged as a powerful strategy for forming new bonds, avoiding the need for pre-functionalized substrates. One of the key mechanisms for C-H bond cleavage by palladium(II) is the Concerted Metallation-Deprotonation (CMD) pathway.
In a CMD mechanism, the C-H bond cleavage and the formation of the new C-Pd bond occur in a single, concerted transition state. This process is facilitated by a base, which assists in removing the proton. The base can be an external additive (like a carbonate or acetate) or an internal one, such as a carboxylate group within a ligand. For palladium(II) complexes with amino acid ligands, the carboxylate arm of the amino acid can act as the internal base to facilitate the deprotonation step. This mechanism is often invoked in reactions directed by weakly coordinating groups and is considered the rate-limiting and selectivity-determining step in many Pd(II)-catalyzed C-H functionalization reactions.
Reductive Elimination Processes
Specific Catalytic Transformations Involving the Chemical Compound
While specific catalytic data for this compound is sparse in the surveyed literature, the catalytic behavior of closely related palladium-amino acid and palladium-amino alcohol complexes provides a strong indication of its potential applications. These complexes are typically employed in cross-coupling and functionalization reactions.
A notable example is the use of palladium(II) complexes of proline and its derivatives as catalysts for the oxidative coupling of phenylboronic acid with olefins. nih.gov This suggests that this compound could potentially catalyze similar transformations.
The table below summarizes the catalytic activity of a related palladium-proline complex in the coupling of methyl tiglate and phenylboronic acid.
| Catalyst Complex | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| cis-bis(L-prolinato)palladium(II) | Methyl tiglate | Phenylboronic acid | Coupled Product | Data not specified | nih.gov |
Furthermore, glycine and its derivatives, such as N-acetylglycine, have been successfully employed as mono-N-protected amino acid (MPAA) ligands in palladium-catalyzed C-H activation reactions. These ligands have proven effective in promoting challenging C-H olefination and arylation reactions.
The use of trans-dichlorobis(diethanolamine-N)palladium(II) as a precatalyst in the Heck reaction between various aryl halides and acrylates also serves as a valuable model. researchgate.net The reaction proceeds efficiently in the presence of a base, yielding the corresponding cinnamate (B1238496) derivatives.
| Aryl Halide | Olefin | Precatalyst | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| Iodobenzene | Methyl methacrylate | trans-[PdCl2(DEA)2] | DEA | Good | researchgate.net |
| 4-Iodoanisole | Methyl methacrylate | trans-[PdCl2(DEA)2] | DEA | Good | researchgate.net |
| Bromobenzene | Methyl methacrylate | trans-[PdCl2(DEA)2] | NaOEt | Good | researchgate.net |
These examples collectively suggest that this compound is a viable precatalyst for a range of homogeneous catalytic transformations, particularly in cross-coupling and C-H functionalization reactions, where the amino acid ligand can play a beneficial role in the catalytic cycle.
Cross-Coupling Reactions (e.g., Heck Reaction, Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nih.govmdpi.com The Heck and Suzuki-Miyaura reactions, in particular, are powerful methods for creating substituted alkenes and biaryl compounds, respectively. wikipedia.orgwikipedia.orgorganic-chemistry.org Complexes derived from amino acids, such as this compound, have been explored as catalysts in these transformations. researchgate.net For instance, Pd(NH₂CH₂COOH)₂Cl₂ has been shown to catalyze cross-coupling reactions, although in some cases, a relatively high catalyst loading of 0.01-1 mol% Pd was necessary to achieve high yields of the coupled products. researchgate.net
The general applicability of the Heck reaction involves the coupling of an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.org Similarly, the Suzuki-Miyaura coupling joins an organoboron compound with an organohalide. wikipedia.orglibretexts.org The development of these reactions has been recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. wikipedia.org
| Reaction | Description | Key Components |
|---|---|---|
| Heck Reaction | Couples an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org | Palladium Catalyst, Base, Unsaturated Halide, Alkene |
| Suzuki-Miyaura Coupling | Cross-couples an organoboron species (e.g., boronic acid) with an organohalide. wikipedia.orglibretexts.org | Palladium Catalyst, Base, Organoboron Compound, Organohalide |
Mechanisms and Catalytic Cycles
The catalytic cycles for most palladium-catalyzed cross-coupling reactions, including the Heck and Suzuki couplings, are generally understood to proceed through a sequence of three primary steps involving a Pd(0)/Pd(II) cycle. mdpi.comwikipedia.orglibretexts.orgchemrxiv.org
Oxidative Addition : The cycle begins with the catalytically active Pd(0) species undergoing oxidative addition to an organic halide (R-X), breaking the carbon-halogen bond and forming a square planar Pd(II) intermediate. wikipedia.orglibretexts.orgchemrxiv.org This step increases the oxidation state of palladium from 0 to +2.
Migratory Insertion (Heck) or Transmetalation (Suzuki) :
In the Heck reaction , the alkene coordinates to the Pd(II) complex, followed by a migratory insertion of the alkene into the Pd-carbon bond. wikipedia.orglibretexts.org
In the Suzuki reaction , a transmetalation step occurs, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. wikipedia.orgchemrxiv.org This step typically requires a base. wikipedia.org
β-Hydride Elimination (Heck) or Reductive Elimination (Suzuki) :
The Heck reaction concludes with a β-hydride elimination step to form the substituted alkene product and a palladium-hydride species, which then undergoes reductive elimination with a base to regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
The Suzuki reaction finishes with reductive elimination from the Pd(II) intermediate, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, thus closing the catalytic loop. wikipedia.orglibretexts.orgchemrxiv.org
| Step | Heck Reaction Mechanism | Suzuki Reaction Mechanism | Change in Pd Oxidation State |
|---|---|---|---|
| 1. Oxidative Addition | Pd(0) inserts into the aryl-halide bond. wikipedia.org | Pd(0) inserts into the aryl-halide bond. libretexts.org | 0 → +2 |
| 2. Intermediate Step | Migratory insertion of the alkene into the Pd-C bond. wikipedia.org | Transmetalation with the organoboron compound. wikipedia.org | No Change |
| 3. Final Step & Catalyst Regeneration | β-Hydride elimination forms the product, followed by base-assisted regeneration of Pd(0). wikipedia.org | Reductive elimination forms the product and regenerates Pd(0). chemrxiv.org | +2 → 0 |
Influence of Ligands on Reactivity and Selectivity
Ligands play a pivotal role in palladium-catalyzed cross-coupling reactions by modifying the catalyst's electronic and steric properties, which in turn influences its stability, reactivity, and selectivity. nih.govnih.govenscm.fr The choice of ligand can lower the activation energy of key steps in the catalytic cycle and improve the catalyst's solubility and lifespan. nih.gov
Amino acid ligands, such as glycine, are particularly noteworthy. Mono-N-protected amino acids (MPAAs) have been identified as highly effective ligands that can significantly accelerate palladium-catalyzed reactions. nih.govnih.gov While this compound features an unprotected glycine, the fundamental coordinating properties of the amino and carboxylate groups are central to its function. The coordination of the amino acid to the palladium center can stabilize the active catalytic species and modulate its reactivity. For instance, the use of more complex amino acid ligands like L-proline has been shown to create efficient catalysts for Heck reactions under microwave irradiation. organic-chemistry.org The design and selection of ligands are crucial for addressing challenges in cross-coupling, such as enabling transformations of difficult substrates under milder conditions. nih.gov
C-H Functionalization Reactions
Palladium-catalyzed C-H functionalization has become a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds, bypassing the need for pre-functionalized starting materials. nih.govnih.gov This approach enhances atom economy and synthetic efficiency. snnu.edu.cn Amino acid ligands, especially mono-N-protected amino acids (MPAAs), have proven to be exceptionally effective in promoting a wide range of C(sp²)–H and C(sp³)–H functionalization reactions. nih.govnih.gov Glycine, as the simplest MPAA (when N-protected), represents the basic structural motif for this important class of ligands. These ligands are instrumental in accelerating reactions that involve a C-H activation step and are key to achieving enantioselectivity in many cases. nih.gov
Mechanistic Studies of C-H Activation
The mechanism by which palladium catalysts cleave C-H bonds is a subject of intensive study. For reactions utilizing MPAA ligands, the operative mechanism is often a Concerted Metalation-Deprotonation (CMD) pathway. nih.govchemrxiv.org This mechanism is distinct from other pathways like electrophilic palladation or oxidative addition.
In the CMD mechanism, the C-H bond cleavage occurs in a single, concerted transition state. It involves the palladium center and a basic site that accepts the proton. nih.gov Mechanistic studies, including DFT calculations and the isolation of reactive intermediates, have provided strong support for this model. nih.govresearchgate.net It has been proposed that the MPAA ligand coordinates to the palladium in a chelating dianionic (κ²-N,O)²⁻ form. The C-H activation then proceeds via a transition state where the hydrogen from the substrate's C-H bond is transferred to the oxygen atom of the ligand's N-acyl group. nih.gov This process is significantly less sensitive to the electronic properties of the palladium center compared to electrophilic palladation, which allows for the use of electron-donating ligands that can stabilize the catalyst. nih.gov
Role of Ligand Cooperation
A key feature of C-H activation reactions catalyzed by palladium-MPAA complexes is the active participation of the ligand itself in the bond-breaking process, a concept known as ligand cooperation. nih.gov The MPAA ligand is not a mere spectator but plays a direct, bifunctional role in the C-H cleavage step. nih.govacs.org
Experimental and computational studies have confirmed that the N-acyl group of the MPAA ligand is essential for this cooperative role. nih.gov During the CMD transition state, the oxygen atom of the N-acyl group acts as an internal base, abstracting the proton from the C-H bond being activated. nih.govnih.gov This ligand-assisted deprotonation greatly accelerates the rate of C-H activation. In contrast, the carboxylate group of the amino acid ligand is thought to be less efficient in this specific proton abstraction role. nih.gov This cooperative action, where the ligand's amide group assists in cleaving the C-H bond while the carboxylate group anchors the ligand to the metal, is fundamental to the high efficiency observed with this class of catalysts. nih.gov
Regioselectivity and Stereoselectivity in Catalytic Processes
Controlling selectivity is a paramount challenge in catalysis. In palladium-catalyzed reactions, the ligand plays a crucial role in dictating both where a reaction occurs on a molecule (regioselectivity) and the three-dimensional arrangement of the resulting product (stereoselectivity). nih.govnih.govscience.gov
Regioselectivity is often achieved through the use of directing groups, which are functional groups on the substrate that coordinate to the metal center and position it to activate a specific, nearby C-H bond. nih.govrsc.org Amino acids and their derivatives can function as or be part of directing groups, thereby ensuring high levels of regioselectivity. beilstein-journals.org In cross-coupling reactions like the Heck reaction, regioselectivity is influenced by both steric and electronic factors, which can be tuned by the ligand. For neutral palladium complexes, the attack typically occurs at the less sterically hindered position of the alkene, whereas for cationic complexes, electronic effects dominate, directing the attack to the most electron-deficient site. libretexts.org
Stereoselectivity , particularly enantioselectivity, is achieved by using chiral ligands. nih.gov Chiral mono-N-protected amino acids are among the most important ligands for enantioselective C-H functionalization. nih.govnih.gov The chiral environment created by the ligand around the palladium center forces the reaction to proceed through a lower energy transition state for one enantiomer over the other. acs.org For example, the use of chiral MPAA ligands has enabled the desymmetrization of molecules by selectively functionalizing one of two enantiotopic C-H bonds, leading to products with high enantiomeric excess. acs.org The stereochemical outcome of Suzuki couplings is generally retentive, meaning the configuration of the starting materials is preserved in the product. libretexts.org
Catalyst Stability and Turnover in Homogeneous Systems
For palladium-based catalysts, including complexes like this compound(II), stability in a homogeneous system is a critical factor for sustained catalytic activity. The catalytic cycle of many palladium-catalyzed reactions, such as cross-coupling reactions, involves changes in the oxidation state of the palladium center, typically between Pd(0) and Pd(II). The stability of the catalyst is challenged during these transformations, as various deactivation pathways can occur.
One common deactivation mechanism for homogeneous palladium catalysts is the formation of palladium black, which involves the agglomeration of Pd(0) species into inactive metallic clusters. This process removes the soluble, catalytically active species from the reaction medium. The ligands coordinated to the palladium atom play a crucial role in stabilizing the mononuclear palladium complexes and preventing this aggregation. For amino acid-based ligands like glycine, their coordination strength and steric properties can influence the stability of the palladium center throughout the catalytic cycle.
Research on palladium complexes with amino acid-derived ligands has shown that these can be highly efficient in certain catalytic applications. For instance, N,N′,N″,O-tetrafunctional Pd(II) complexes, synthesized from readily available amino acids, have demonstrated high efficiency as catalysts in the Heck reaction for deactivated aryl bromides and iodides, achieving high turnover numbers, in some cases up to approximately 10,000. While this finding does not directly detail the performance of this compound(II), it highlights the potential of amino acid ligands to support robust and efficient palladium catalysts.
The stability of a palladium catalyst and its turnover can be significantly affected by various reaction parameters, including temperature, solvent, and the nature of the reactants and bases used. For instance, in some palladium-catalyzed reactions, the choice of solvent can influence catalyst stability and even the reaction mechanism itself.
Below is a table summarizing key concepts related to catalyst stability and turnover in the context of homogeneous palladium catalysis.
| Parameter | Definition | Significance in Homogeneous Palladium Catalysis |
| Catalyst Stability | The ability of a catalyst to resist deactivation over time under reaction conditions. | Crucial for maintaining catalytic activity and achieving high product yields. Instability can lead to the formation of inactive palladium species (e.g., palladium black). |
| Turnover Number (TON) | The total number of moles of substrate converted per mole of catalyst before deactivation. | A measure of the catalyst's total productivity or lifetime. A higher TON indicates a more robust and efficient catalyst. |
| Turnover Frequency (TOF) | The number of catalytic cycles per unit of time (e.g., moles of product per mole of catalyst per hour). | A measure of the intrinsic activity or speed of the catalyst. |
| Deactivation Pathways | Mechanisms by which a catalyst loses its activity, such as ligand degradation, precipitation of the metal, or formation of inactive complexes. | Understanding these pathways is key to designing more stable catalysts and optimizing reaction conditions. For palladium, a primary pathway is the aggregation of Pd(0) to form palladium black. |
Further empirical studies on this compound(II) are necessary to fully characterize its stability profile and catalytic turnover in specific homogeneous reactions.
In Vitro Mechanistic Interactions with Amino Acids and Peptides
Binding Affinity and Stoichiometry of Palladium-Amino Acid Complexes
The formation of stable complexes between palladium(II) and amino acids is well-established, with the stoichiometry and binding affinity being dependent on the specific amino acid, ancillary ligands, and solution conditions like pH. nih.govrsc.org Generally, amino acids like glycine (B1666218) that lack additional donor groups in their side chains form highly stable 1:1 and 1:2 (metal:ligand) complexes with Pd(II) aqua species, with stability constants (logβ₁₁) typically in the range of 8–12. nih.gov Glycine characteristically binds to Pd(II) in a bidentate fashion, forming a stable five-membered chelate ring through the nitrogen of the amino group and an oxygen of the carboxylate group. nih.govnih.govarabjchem.orgtandfonline.com
Studies on various palladium-amino acid complexes reveal that both 1:1 and 1:2 stoichiometries are common. mdpi.com For instance, the reaction of cis-[Pd(PhCN)₂Cl₂] with the sodium salt of glycine leads to the formation of a bis-chelated [Pd(gly)₂] complex. tandfonline.com Similarly, potentiometric and NMR studies on palladium(II) complexes with various dipeptides show the formation of different species depending on the ligand concentration. rsc.org In equimolar solutions, 1:1 complexes are typical, while an excess of the peptide ligand leads to the formation of bis-complexes. rsc.orgcapes.gov.br
The binding affinity of these complexes to biological macromolecules like DNA and proteins has been quantified. For example, dinuclear palladium(II) complexes with glycine (Pd1) and alanine (B10760859) (Pd2) show strong binding affinity to calf thymus DNA (CT-DNA), which is thought to occur via electrostatic interactions or groove binding. bendola.commdpi.comnih.gov The intrinsic binding constants (K_b) for these interactions have been determined experimentally. mdpi.com The affinity can be influenced by steric factors; for instance, the five-membered chelate rings formed by glycine and alanine exhibit less steric hindrance and thus can interact more effectively with macromolecules compared to larger ligands. mdpi.comnih.gov
Table 1: Binding Parameters of a Dinuclear Glycine-Palladium(II) Complex (Pd1) with CT-DNA and BSA This table presents data for a dinuclear palladium(II) complex with glycine, [{Pd(Gly-N,O)Cl}₂(µ-pz)], denoted as Pd1, interacting with Calf Thymus DNA (CT-DNA) and Bovine Serum Albumin (BSA). Data extracted from a study by Al-Twayoni et al. (2025). mdpi.com
| Parameter | Value (with CT-DNA) | Value (with BSA) | Unit | Description |
| K_b | 1.11 x 10⁴ | - | M⁻¹ | Intrinsic Binding Constant, indicates the strength of the interaction. |
| ΔG | -23.07 | - | kJ mol⁻¹ | Gibbs Free Energy, a negative value indicates a spontaneous binding process. |
| K_sv | 1.10 x 10⁴ | 1.62 x 10⁴ | M⁻¹ | Stern-Volmer Quenching Constant, quantifies the efficiency of fluorescence quenching. |
| k_q | - | 1.62 x 10¹² | M⁻¹s⁻¹ | Quenching Rate Constant, describes the rate at which the complex quenches the fluorophore's emission. |
| K_a | - | 1.83 x 10⁴ | M⁻¹ | Binding Constant (Associative), measures the equilibrium of the binding. |
| n | - | 1.01 | - | Number of Binding Sites per albumin molecule. |
Spectroscopic Signatures of Complex Formation and Ligand Binding
A variety of spectroscopic techniques are employed to confirm the formation and elucidate the structure of palladium-amino acid complexes. nih.govmdpi.com These methods provide clear signatures of ligand binding and the coordination environment around the palladium(II) center.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the donor atoms of the amino acid ligand. In the case of glycine complexation, the coordination of the amino group (-NH₂) is confirmed by the appearance of stretching frequency bands (ν(N-H)) between 3310 and 3054 cm⁻¹. mdpi.com The binding of the carboxylate group (-COO⁻) is evidenced by a characteristic band around 1686 cm⁻¹, confirming the bidentate (N,O) chelation of glycine. arabjchem.orgmdpi.com If the carboxylate group were free and protonated, this band would appear at a higher frequency, such as 1723 cm⁻¹. mdpi.com The presence of new bands in the far-IR region (e.g., 474-582 cm⁻¹) can be assigned to the Pd-N stretching vibration, further confirming coordination. irapa.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these complexes in solution. Upon coordination to palladium, the chemical shifts of protons and carbons near the binding sites are altered. For a dinuclear glycine-palladium(II) complex, the methylene (B1212753) protons (-CH₂) of glycine appear as a singlet at 3.52 ppm in the ¹H NMR spectrum. mdpi.com In ¹³C NMR studies of a palladium-serine complex, the signals for the carboxylate, α-, and β-carbons shift from 172.31, 56.32, and 60.10 ppm in free serine to 179.08, 60.29, and 61.76 ppm in the coordinated complex, respectively, providing unambiguous evidence of binding. arabjchem.org
UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy monitors changes in the electronic environment of the palladium center upon ligand substitution. For example, the aqua complex [Pd(BHEP)(H₂O)₂]²⁺ exhibits an absorption band at 360 nm. nih.gov When the water ligands are replaced by glycine to form [Pd(BHEP)(glycine)]⁺, this band shifts to 312 nm due to the change in the ligand field. nih.gov Such shifts are characteristic of complex formation and can be used in titration experiments to determine binding constants. bendola.com
These spectroscopic methods, often used in conjunction with elemental analysis and mass spectrometry, provide a comprehensive picture of the structure and bonding in palladium-glycine complexes. nih.govtandfonline.comresearchgate.netkashanu.ac.ir
Competition and Selectivity in Ligand Binding to Palladium(II)
Palladium(II) is classified as a soft Lewis acid, which dictates its binding preferences for various donor atoms available in amino acids and peptides. This inherent preference leads to significant selectivity in competitive binding scenarios. There is a clear hierarchy of reactivity, with soft sulfur-donor ligands generally reacting faster and forming more stable complexes with Pd(II) than nitrogen or oxygen donors. mdpi.comresearchgate.net
The order of reactivity for nucleophiles with Pd(II) complexes is typically: Thiourea (B124793) > L-Methionine > L-Histidine > Glycine. mdpi.com This demonstrates the strong affinity of palladium for sulfur, a soft base. mdpi.com Consequently, amino acids with sulfur-containing side chains, like methionine and cysteine, are particularly effective ligands. mdpi.comresearchgate.net In the case of cysteine, coordination to Pd(II) occurs through the amino (-NH₂) and thiolate (-S⁻) groups, rather than the carboxylate group. tandfonline.com For methionine, the thioether sulfur acts as a strong anchor for the palladium(II) complex. mdpi.comiastate.edu
In contrast, amino acids without strong donor groups in their side chains, such as glycine and alanine, coordinate through the α-amino and carboxylate groups. mdpi.com Histidine, with its imidazole (B134444) ring, coordinates via the amino and imidazole nitrogen atoms, which is a more favorable interaction than the N,O-chelation of simple α-amino acids. mdpi.comderpharmachemica.com The stability of ornithine complexes suggests chelation via its two amino groups at higher pH, leveraging palladium's strong affinity for nitrogen donors. mdpi.comderpharmachemica.com
This selectivity is crucial in biological systems where a multitude of potential ligands compete for binding to the metal center. The high affinity for sulfur-containing residues means that palladium complexes may be preferentially sequestered by proteins rich in cysteine and methionine. This principle is also exploited in the design of artificial metallopeptidases, where a Pd(II) complex first anchors to a methionine or histidine residue before promoting cleavage at a nearby peptide bond. iastate.edu
Impact of Palladium Complexation on Glycine and Peptide Reactivity (beyond hydrolysis)
The coordination of a glycine or peptide ligand to a palladium(II) center significantly alters the ligand's electronic structure and, consequently, its chemical reactivity. This effect extends beyond the well-documented promotion of peptide bond hydrolysis. iastate.edu A key area where this modified reactivity is exploited is in catalytic C-H bond functionalization. wikipedia.org
Mono-N-protected amino acids (MPAAs), including N-acetylglycine, have emerged as highly effective ligands in palladium-catalyzed C-H activation reactions. wikipedia.orgnih.gov These ligands accelerate reactions and can impart enantioselectivity. wikipedia.orgnih.gov The mechanism often involves the MPAA ligand binding to the palladium(II) center in a bidentate, dianionic (κ²-N,O)²⁻ fashion. nih.gov In this configuration, the N-acyl group of the ligand acts as an internal base, assisting in the deprotonation of a C-H bond on a substrate molecule in a process known as a concerted metalation-deprotonation (CMD) mechanism. wikipedia.orgnih.gov
Experimental and computational studies have shown that this ligand-assisted C-H activation is a key step. nih.govacs.org For example, a palladium complex with a chelating N-acetylglycine ligand can activate the C-H bonds of toluene (B28343) without any external base, leading to C-C coupling products. nih.gov This reactivity is specific to ligands with an acyl protecting group; the corresponding complex with an N-methylglycine ligand is inefficient in this process, highlighting the crucial role of the acyl group in cooperating with the metal center. nih.gov Dimeric palladium complexes bridged by MPAA ligands have also been identified as catalytically active species in these transformations. acs.orgchemrxiv.orgrsc.org
Furthermore, palladium(II) tripeptide complexes have shown reactivity with small molecules. mdpi.com Under acidic conditions and in the presence of ethylene, these complexes can catalyze the formation of acetaldehyde. mdpi.com As a soft Lewis acid, Pd(II) is thiophilic, and its tripeptide complexes can abstract sulfur from episulfides to generate alkenes. mdpi.com These examples demonstrate that coordination to palladium not only activates peptide bonds toward hydrolysis but also enables a range of other catalytic transformations on the coordinated ligand or external substrates. nih.govrsc.orgnih.gov
Dichlorobis Glycine Palladium As a Precursor in Materials Science
Synthesis of Palladium Nanoparticles and Nanomaterials
The synthesis of palladium nanoparticles (PdNPs) from precursor compounds is a cornerstone of nanotechnology, as PdNPs are highly sought after for their catalytic activity. frontiersin.org Chemical reduction is a common method, where a palladium salt or complex is reduced to form zerovalent metal atoms that then nucleate and grow into nanoparticles. frontiersin.org The choice of precursor, reducing agent, and stabilizing agents is critical as these factors determine the size, shape, and stability of the final nanoparticles, which in turn dictate their physical and chemical properties. frontiersin.orgrsc.org
Dichlorobis(glycine)Palladium functions as a stable and reliable source of palladium for the synthesis of nanoparticles. In this role, the complex acts as a "depot" form, providing palladium(II) ions that are subsequently reduced to zerovalent palladium (Pd(0)) to form the nanoparticles. nih.gov This process often involves the use of a reducing agent in solution. For instance, studies on similar palladium complexes show that they can be reduced by various agents, from common chemicals like sodium borohydride (B1222165) to green reagents found in plant extracts. scirp.orgnih.govscirp.org
The decomposition of the precursor complex to generate nanoparticles can be initiated by heat or the introduction of a chemical reductant. researchgate.net A method known as seed-mediated growth is also a highly effective approach, where a palladium precursor solution is introduced to pre-existing small nanoparticle "seeds." nih.gov The palladium ions from the precursor are then reduced and deposited onto the surface of these seeds, allowing for precise control over the growth and final size of the nanoparticles. nih.gov The use of a well-defined precursor like this compound allows for controlled release of palladium ions, facilitating a more uniform nanoparticle growth process.
The glycine (B1666218) ligands in the this compound complex play a crucial role that extends beyond simply carrying the palladium atom. Amino acids, containing both amine (-NH2) and carboxyl (-COOH) functional groups, are known to be effective stabilizing or capping agents in nanoparticle synthesis. scirp.orgnih.gov These ligands can adsorb to the surface of the newly formed palladium nanoparticles, preventing them from aggregating into larger, less effective clusters. scirp.orgresearchgate.net This stabilization is essential for maintaining a high surface-area-to-volume ratio, which is critical for applications like catalysis. scirp.orgscirp.org
The interaction between the ligand and the nanoparticle surface can significantly influence the final morphology (shape) and size distribution of the nanoparticles. mdpi.com The strength of the ligand-metal bond is a key factor in providing robust stabilization. researchgate.net In some synthesis methods, particularly in "green" approaches, amino acids present in biological extracts have been shown to act as both the reducing agent and the capping agent. rsc.orgscirp.org This dual function simplifies the synthesis process and provides an environmentally friendly route to producing stable and well-defined palladium nanoparticles. Research has shown that different organic ligands can lead to nanoparticles of varying sizes and shapes, highlighting the importance of the ligand's chemical nature.
| Ligand/Stabilizer Type | Typical PdNP Size | Observed Morphology | Reference |
|---|---|---|---|
| Amino Acids (from Soybean extract) | ~15 nm | Spherical | scirp.orgscirp.org |
| Quercetin diphosphate (B83284) (QDP) | 1-7 nm | Spherical | rsc.org |
| Hexadecylamine (HDA) | ~2 nm (with specific precursors) | Spherical or Sponge-like | researchgate.net |
| Tyrosine (from Glycine max) | 15 nm | Spherical | frontiersin.org |
| Oxytocin Hormone (contains amino acids) | 15-20 nm | Polygonal | frontiersin.org |
Role of the Complex as a Palladium Source
Incorporation into Functional Materials for Catalytic Applications
Palladium nanoparticles derived from precursors like this compound are highly valued as catalysts, particularly for facilitating carbon-carbon bond formation in reactions such as the Suzuki-Miyaura and Heck cross-coupling reactions. nih.govresearchgate.net These reactions are fundamental in organic synthesis for creating complex molecules used in pharmaceuticals and functional materials. diva-portal.orgmdpi.com
To create robust and recyclable catalysts, these palladium nanoparticles are often immobilized on solid supports. This process of "heterogenization" prevents the nanoparticles from leaching into the reaction products and allows for easy separation and reuse of the catalyst. Materials such as zirconium phosphate (B84403) glycine diphosphonate nanosheets have been successfully used as supports, which can stabilize a high amount of palladium nanoparticles on their surface. researchgate.netresearchgate.net The resulting functional material, a solid support decorated with catalytically active PdNPs, can demonstrate high activity, selectivity, and excellent recycling ability in various chemical transformations. diva-portal.org The nature of the original ligand in the precursor can impact the performance of the final catalyst system. researchgate.net For instance, dichloro-bis(aminophosphine)palladium complexes have been shown to be excellent pre-catalysts for the Suzuki-Miyaura reaction. nih.gov
Potential in Supramolecular Assembly and Advanced Material Architectures
Beyond the synthesis of individual nanoparticles, palladium complexes are gaining attention as building blocks for constructing highly ordered, large-scale structures known as supramolecular assemblies. rsc.org These architectures are formed through the spontaneous self-assembly of molecular components, driven by non-covalent interactions. nih.gov Research has demonstrated that palladium-based coordination nodes can self-assemble with appropriate ditopic organic ligands to form well-defined geometric structures like molecular triangles, squares, and complex cages. nih.govrsc.org
The self-assembly process is governed by a delicate balance of enthalpic and entropic factors, where the formation of compact, ordered structures is often thermodynamically favored in solution. nih.govrsc.org While specific research on this compound in this context is emerging, its fundamental structure—a metal center with coordinating ligands—fits the profile of a potential building block for such advanced materials. frontiersin.org The glycine ligands could participate in directing the assembly through hydrogen bonding or other specific interactions, paving the way for the rational design of functional, multi-dimensional materials with programmable functions for applications in sensing, separations, or catalysis. frontiersin.orguniv-rennes.fr
Future Research Directions
Exploration of Novel Synthetic Routes and Stereoselective Synthesis
The development of new and efficient methods for synthesizing palladium-glycine complexes is a cornerstone of future research. While traditional methods exist, the focus is shifting towards greener, more user-friendly synthetic routes. rsc.org This includes exploring one-pot syntheses and methodologies that minimize waste and the use of hazardous reagents. rsc.org A significant frontier in this area is the stereoselective synthesis of chiral palladium-amino acid complexes. nih.govacs.orgfigshare.com The ability to control the three-dimensional arrangement of atoms is crucial for applications in asymmetric catalysis, where the catalyst's chirality dictates the stereochemistry of the product. nih.govacs.orgfigshare.com Research in this domain will likely involve the design of chiral ligands and the optimization of reaction conditions to achieve high levels of stereoselectivity. nih.govacs.orgfigshare.com
Recent advancements have demonstrated the successful palladium-catalyzed α-arylation of a chiral nickel(II) glycinate (B8599266) complex, yielding arylglycine derivatives with good diastereoselectivity. nih.govacs.org This approach allows for the synthesis of optically pure arylglycines after a simple hydrolysis step. nih.govacs.org Future work will likely expand on these findings, exploring a wider range of arylating agents and chiral auxiliaries to create a diverse library of enantiomerically enriched amino acid derivatives.
Development of Advanced Spectroscopic and Computational Methodologies
A deeper understanding of the structure, bonding, and reactivity of dichlorobis(glycine)palladium and its analogs necessitates the application and development of advanced analytical techniques. High-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are already instrumental in characterizing these complexes. researchgate.netmdpi.comresearchgate.net Future research will likely see the increased use of more sophisticated techniques, such as solid-state NMR and advanced mass spectrometry methods, to probe the subtle details of their molecular architecture. elsevier.com
Computational chemistry, particularly density functional theory (DFT), is becoming an indispensable tool for elucidating reaction mechanisms and predicting the properties of these complexes. researchgate.netmdpi.com DFT calculations can provide insights into the energetics of different coordination modes, the transition states of catalytic reactions, and the electronic structure of the palladium center. researchgate.netmdpi.com By combining experimental data with computational modeling, researchers can gain a more complete picture of the factors that govern the behavior of these compounds. For instance, DFT studies have been used to investigate the mechanism of hydrolytic reactions catalyzed by palladium complexes and to understand the formation of Pd(0) species in phosphine-free Heck reactions. researchgate.net
Design of Next-Generation Catalytic Systems Based on the Chemical Compound
Palladium complexes, in general, are renowned for their catalytic prowess, and those containing glycine (B1666218) ligands are no exception. mdpi.com A major thrust of future research will be the design of next-generation catalytic systems based on this compound and related structures. This involves tailoring the ligand environment around the palladium center to enhance catalytic activity, selectivity, and stability. For example, modifying the glycine ligand or introducing co-ligands can influence the electronic and steric properties of the catalyst, thereby tuning its performance in specific reactions. nih.gov
One promising application is in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental for the formation of carbon-carbon bonds. mdpi.com Immobilizing palladium-glycine complexes on solid supports, like renewable polysaccharides, is an area of active investigation to create recyclable and more sustainable catalysts. mdpi.com Furthermore, the development of palladium(II) catalysts for oxidative coupling reactions that utilize molecular oxygen as a green oxidant is a significant goal. mdpi.com The exploration of palladium(I) dimers as catalyst precursors also presents a novel avenue for catalytic development. nih.gov
Understanding Complex Multicomponent Reaction Systems Involving the Chemical Compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical transformations. nih.govbeilstein-journals.org Palladium-catalyzed MCRs for the synthesis of α-arylglycine derivatives have recently been reported, demonstrating the potential of these systems in medicinal chemistry and materials science. nih.govbeilstein-journals.org A key area for future research is to unravel the intricate mechanisms of these complex reactions. This involves identifying the various intermediates and understanding the role of the palladium catalyst in orchestrating the bond-forming events. nih.govbeilstein-journals.org
Kinetic and mechanistic studies will be crucial for optimizing these MCRs and expanding their scope. nih.gov For example, understanding the factors that control the stereoselectivity in asymmetric MCRs is a significant challenge. nih.gov By gaining a deeper understanding of these complex reaction networks, researchers can design more efficient and selective catalytic systems for the synthesis of valuable and structurally diverse molecules. The study of ligand exchange reactions and the influence of pH on complex formation will also be vital in this endeavor. nih.govresearchgate.netcu.edu.eg
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Dichlorobis(glycine)Palladium, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves reacting palladium chloride with glycine in a solvent system under controlled pH and temperature. Aqueous methods (e.g., refluxing at 80–100°C) often yield higher purity, while non-aqueous routes may improve crystallinity. Key factors include ligand-to-metal ratio, solvent polarity, and reaction time. For reproducibility, document pH adjustments, inert atmosphere use (to prevent Pd oxidation), and purification steps (e.g., recrystallization from ethanol/water mixtures) .
- Data Presentation : Tabulate variables (e.g., solvent, temperature, molar ratios) against yield and purity metrics. Example:
| Solvent | Temp (°C) | Pd:Glycine Ratio | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂O | 80 | 1:2 | 78 | 95 |
| EtOH | 60 | 1:2.5 | 65 | 89 |
Q. How can spectroscopic techniques be optimized to characterize this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C), IR, and X-ray diffraction (XRD). For NMR, dissolve the compound in D₂O with deuterated HCl to enhance signal resolution. IR should confirm glycine coordination via ν(N–H) and ν(COO⁻) shifts. XRD requires high-quality single crystals; slow evaporation from DMF/water mixtures often yields suitable crystals. Address hygroscopicity by using sealed capillaries during analysis .
- Common Pitfalls : Moisture sensitivity can distort IR and XRD results. Always include elemental analysis (C, H, N, Pd) to validate stoichiometry .
Q. What catalytic applications does this compound exhibit, and how can researchers design experiments to test its efficiency?
- Methodological Answer : Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura). Design experiments with controlled variables: substrate scope, catalyst loading (0.5–5 mol%), and solvent (e.g., toluene, dioxane). Monitor reaction progress via GC-MS or HPLC. Compare turnover numbers (TON) and selectivity against traditional catalysts like Pd(PPh₃)₄ .
- Experimental Controls : Include blank reactions (no catalyst) and reference catalysts to establish baseline activity. Report yields, reaction times, and byproduct formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activity data for this compound across studies?
- Methodological Answer : Conduct a meta-analysis of reaction conditions (e.g., temperature, base additives). For example, discrepancies in TON may arise from differences in ligand stability under basic conditions. Replicate key studies while standardizing variables (e.g., degassing solvents, using identical substrates). Apply statistical tools (e.g., ANOVA) to identify significant factors .
- Case Study : If Study A reports higher activity in dioxane while Study B favors toluene, test both solvents with the same substrate and base (e.g., K₂CO₃). Use kinetic profiling to isolate solvent effects on reaction rate .
Q. What computational methods are suitable for modeling the structure and reaction mechanisms of this compound?
- Methodological Answer : Employ density functional theory (DFT) to optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps). For mechanistic studies, use transition state analysis to explore ligand substitution pathways. Validate models against experimental XRD data and spectroscopic results. Software like Gaussian or ORCA with LANL2DZ basis sets for Pd is recommended .
- Data Interpretation : Compare computed IR frequencies with experimental data to confirm accuracy. Highlight discrepancies (e.g., solvation effects not modeled) in limitations .
Q. How can researchers design experiments to study ligand substitution dynamics in this compound under varying pH conditions?
- Methodological Answer : Use UV-Vis spectroscopy to monitor ligand exchange kinetics. Prepare buffered solutions (pH 2–10) and introduce competing ligands (e.g., Cl⁻, NH₃). Track absorbance changes at λ_max for Pd-glycine complexes. Complement with ¹H NMR to detect free glycine release. For reproducibility, calibrate pH meters daily and control ionic strength .
- Advanced Data Analysis : Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡) from temperature-dependent kinetic data. Tabulate results:
| pH | k (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|---|
| 4 | 0.0023 | 58.2 | -34.1 |
| 7 | 0.0011 | 67.8 | -28.5 |
Methodological Best Practices
- Reproducibility : Document all experimental parameters (e.g., stirring speed, humidity) in supplemental materials. Use IUPAC nomenclature and SI units .
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting hypotheses. Engage in peer discussions to identify overlooked variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
